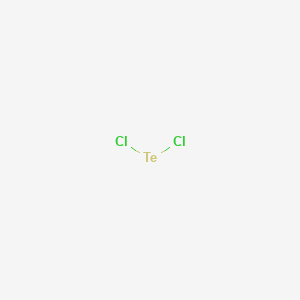

Tellurium dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro tellurohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLPBEHPTWIBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Te]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeCl2, Cl2Te | |

| Record name | tellurium(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143068 | |

| Record name | Tellurium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Merck Index] | |

| Record name | Tellurium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-71-5 | |

| Record name | Tellurium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELLURIUM DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7J7SHH1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Tellurium Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium dichloride (TeCl₂), a halogenide of tellurium, is a compound of significant interest in various fields of chemical research, including materials science and synthetic chemistry. Despite its potential, its inherent instability presents considerable challenges in its study and application. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its synthesis, structure, reactivity, and spectroscopic characterization. Detailed experimental methodologies, where available in the literature, are presented to aid researchers in their work with this compound. All quantitative data is summarized in structured tables for ease of reference, and key chemical processes are visualized using logical diagrams.

Core Physical and Chemical Properties

This compound is a black, crystalline solid at room temperature.[1] It is known to be unstable and readily disproportionates, particularly in the presence of moisture or upon heating.[1] In the gaseous phase, it exists as monomeric TeCl₂ molecules.[1]

Tabulated Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most reliable data available for this compound.

| Property | Value | References |

| Molecular Formula | TeCl₂ | |

| Molar Mass | 198.51 g/mol | |

| Appearance | Black solid | [1] |

| Melting Point | 208 °C | |

| Boiling Point | 328 °C | |

| Density | 3.89 g/cm³ | |

| Solubility in Water | Reacts | [1] |

| Solubility in Organic Solvents | Soluble in benzene, toluene, and chloroform |

Molecular Structure

In the gaseous state, this compound adopts a bent molecular geometry, consistent with VSEPR theory for an AX₂E₂ system (two bonding pairs and two lone pairs of electrons on the central tellurium atom). Electron diffraction studies have provided precise measurements of its bond angle and bond length.

| Structural Parameter | Value | Reference |

| Te-Cl Bond Length | 2.329 Å | [1] |

| Cl-Te-Cl Bond Angle | 97.0° | [1] |

Synthesis and Handling

The synthesis of pure this compound is challenging due to its thermal instability. The most commonly cited methods involve the comproportionation of elemental tellurium and tellurium tetrachloride, or the reaction of tellurium with a chlorinating agent.

Synthesis via Comproportionation

This method involves the reaction of elemental tellurium with tellurium tetrachloride in a sealed, evacuated tube.

Experimental Protocol:

-

Reactants: High-purity elemental tellurium powder and tellurium tetrachloride (TeCl₄).

-

Apparatus: A sealed, evacuated quartz ampoule.

-

Procedure:

-

Stoichiometric amounts of tellurium and tellurium tetrachloride are placed in a quartz ampoule.

-

The ampoule is evacuated to a high vacuum and sealed.

-

The sealed ampoule is heated in a tube furnace with a temperature gradient. The hot end, containing the reactants, is typically maintained at a temperature that allows for the formation of TeCl₂, while the cooler end allows for the condensation and isolation of the product.

-

Careful control of the temperature gradient is crucial to prevent the disproportionation of the TeCl₂ product.

-

Synthesis from Tellurium and Dichlorodifluoromethane (B179400)

Another reported method for the preparation of this compound involves the reaction of elemental tellurium with dichlorodifluoromethane (CCl₂F₂).[1]

Experimental Protocol:

-

Details for this experimental protocol are not extensively documented in readily available literature, likely due to the hazardous nature of the reactants and products. It is presumed to involve a high-temperature reaction in a specialized apparatus capable of handling corrosive and volatile substances.

Handling and Storage

Due to its reactivity with water and air, and its tendency to disproportionate, this compound must be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a dry environment.[2] All glassware and equipment should be thoroughly dried before use.

Reactivity and Stability

The chemistry of this compound is dominated by its instability and its propensity to undergo disproportionation.

Disproportionation

This compound is thermodynamically unstable and readily disproportionates into elemental tellurium and tellurium tetrachloride.[1]

Reaction: 2 TeCl₂ (s) → Te (s) + TeCl₄ (s)

This reaction is a key consideration in the synthesis and handling of TeCl₂. The equilibrium can be shifted depending on the temperature and the presence of other chemical species.

Caption: Logical diagram illustrating the disproportionation of this compound.

Reaction with Water

This compound reacts with water, likely leading to the formation of tellurium dioxide and hydrochloric acid.[1] This reactivity necessitates the use of anhydrous conditions during its synthesis and handling.

Spectroscopic Characterization

Spectroscopic data for pure, solid this compound is scarce in the literature due to its instability. Most available data pertains to the gaseous phase or to its stable complexes.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy is a powerful tool for characterizing the structure and bonding of molecules. For TeCl₂, the expected vibrational modes are the symmetric stretch, asymmetric stretch, and bending mode.

| Vibrational Mode | Wavenumber (cm⁻¹) - Gas Phase |

| Symmetric Stretch (ν₁) | Data not readily available |

| Bending (ν₂) | Data not readily available |

| Asymmetric Stretch (ν₃) | Data not readily available |

Note: While specific experimental values for the vibrational frequencies of solid TeCl₂ are not widely reported, theoretical calculations and studies on related tellurium halides provide estimates.

Logical Relationships in Synthesis

The primary synthesis route for this compound involves the reaction of two other tellurium-containing species. This relationship can be visualized as a comproportionation reaction.

Caption: The comproportionation reaction for the synthesis of this compound.

Conclusion

This compound remains a challenging yet intriguing compound for chemical research. Its inherent instability necessitates careful handling and specialized synthetic techniques. This guide has summarized the core fundamental properties of TeCl₂, providing researchers with a consolidated source of information. Further research into the synthesis of pure, stable forms of this compound and a more thorough characterization of its solid-state properties would be highly valuable to the scientific community. The development of novel applications, potentially in areas such as catalysis or materials science, hinges on a deeper understanding of this reactive tellurium halide.

References

A Technical Guide to the Molecular Geometry and Bond Angles of Tellurium Dichloride (TeCl₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure of tellurium dichloride (TeCl₂), focusing on its molecular geometry and associated bond angles and lengths. The information is compiled from experimental data and theoretical models, presented in a format suitable for technical reference.

Molecular Geometry

This compound adopts a bent or V-shaped molecular geometry.[1] This structure is a direct consequence of the electron configuration of the central tellurium atom. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the tellurium atom in TeCl₂ has two bonding pairs of electrons (from the Te-Cl bonds) and two non-bonding lone pairs of electrons.[1][2]

The arrangement of these four electron pairs (two bonding, two lone) results in a tetrahedral electron geometry. However, the molecular geometry, which describes the arrangement of only the atoms, is bent. The two lone pairs occupy more space than the bonding pairs, repelling the chlorine atoms and compressing the Cl-Te-Cl bond angle.[1]

Quantitative Structural Data

The precise bond angles and lengths of gaseous, monomeric TeCl₂ have been determined experimentally. The key quantitative data are summarized in the table below.

| Parameter | Value | Experimental Method |

| Molecular Geometry | Bent / V-Shaped | Gas Electron Diffraction |

| Cl-Te-Cl Bond Angle | 97.0° | Gas Electron Diffraction |

| Te-Cl Bond Length | 2.329 Å | Gas Electron Diffraction |

| [3][4][5] |

Experimental Protocols

The structural parameters of this compound in the gas phase were determined using gas electron diffraction (GED) .[4][5]

Methodology Summary:

In this technique, a high-energy beam of electrons is directed through a vapor sample of the substance. For TeCl₂, the experiment was conducted on the vapor from a liquid sample at a temperature of 210°C.[4] The electrons are scattered by the molecules in the gas jet, creating a diffraction pattern. This pattern is a function of the distances between the atoms in the molecule. By analyzing the intensity and angular distribution of the scattered electrons, the bond lengths and bond angles of the molecule can be determined with high precision.[4]

Visualization of Molecular Structure

The following diagrams illustrate the logical relationship based on VSEPR theory and the resulting molecular geometry of TeCl₂.

Caption: VSEPR theory workflow for TeCl₂.

References

Synthesis of Tellurium Dichloride via Comproportionation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium dichloride (TeCl₂), a compound of growing interest in materials science and organic synthesis, presents a unique set of properties. While its inherent instability poses challenges, its utility as a precursor for various organotellurium compounds makes its synthesis a critical area of study. This technical guide provides an in-depth exploration of the synthesis of this compound via a comproportionation reaction, a method noted for its atom economy and straightforward approach. This document outlines the core principles, experimental protocols, and characterization of TeCl₂, serving as a comprehensive resource for professionals in the field.

Core Principle: The Comproportionation Reaction

The synthesis of this compound can be achieved through the comproportionation of elemental tellurium (Te) and tellurium tetrachloride (TeCl₄). In this redox reaction, the elemental tellurium (oxidation state 0) is oxidized, while the tellurium in tellurium tetrachloride (oxidation state +4) is reduced, both converging to the +2 oxidation state in this compound.

The balanced chemical equation for this reaction is:

Te + TeCl₄ → 2TeCl₂

This reaction is typically performed by heating a mixture of the two reactants.[1]

Physicochemical Properties of Tellurium Compounds

A summary of the key physical and chemical properties of the reactant, tellurium tetrachloride, and the product, this compound, is provided in the table below for easy reference.

| Property | Tellurium Tetrachloride (TeCl₄) | This compound (TeCl₂) |

| Molar Mass | 269.41 g/mol | 198.50 g/mol |

| Appearance | Hygroscopic pale yellow solid | Black solid |

| Melting Point | 224 °C | 208 °C |

| Boiling Point | 380 °C | 328 °C |

| Solubility in Water | Decomposes to tellurium oxychloride (TeOCl₂) and then H₂TeO₃ | Reacts with water |

| Molecular Geometry | Seesaw (gas phase) | Bent (gas phase) |

| Te-Cl Bond Length | - | 2.329 Å (gas phase) |

| Cl-Te-Cl Bond Angle | - | 97.0° (gas phase) |

| Stability | Stable under anhydrous conditions | Unstable, disproportionates |

Data sourced from multiple references.[1][2]

Experimental Protocols

While detailed experimental procedures for the comproportionation synthesis of TeCl₂ are not abundant in recent literature, the foundational work suggests a direct reaction between the solid reactants. An alternative, though not a comproportionation, involves the reaction of tellurium tetrachloride with hexamethyldisilane, which has been reported to produce TeCl₂ in a 60% yield.

Synthesis of Tellurium Tetrachloride (Precursor)

Tellurium tetrachloride is a crucial starting material and can be prepared by the direct chlorination of tellurium powder.

Te + 2Cl₂ → TeCl₄

The reaction is initiated by heating and the product can be purified by distillation.[1]

Comproportionation Reaction: A General Procedure

The following is a generalized procedure based on available information for the synthesis of this compound via comproportionation. Researchers should optimize these conditions based on their specific experimental setup and safety protocols.

Materials:

-

Elemental Tellurium (Te), powder

-

Tellurium Tetrachloride (TeCl₄)

Procedure:

-

In a dry, inert atmosphere (e.g., a glovebox), thoroughly mix stoichiometric amounts of finely powdered elemental tellurium and tellurium tetrachloride.

-

Place the mixture in a sealed reaction vessel suitable for heating.

-

Heat the mixture. While a specific temperature is not consistently reported, it is expected to be above the melting point of TeCl₄ (224 °C) to ensure a homogenous reaction medium.

-

Maintain the temperature for a sufficient duration to allow the reaction to proceed to completion.

-

Cool the reaction vessel to room temperature.

-

The resulting black solid is this compound. Due to its instability, it should be used immediately or stored under a rigorously dry, inert atmosphere.

Reaction Workflow and Logic

The synthesis of this compound via comproportionation is a direct and conceptually simple process. The logical flow of the synthesis and the relationship between the reactants and the product are illustrated in the following diagrams.

Caption: The comproportionation reaction of Te and TeCl₄ to form TeCl₂.

Caption: A generalized experimental workflow for TeCl₂ synthesis.

Characterization Data

Characterization of this compound is challenging due to its instability. However, some data is available, primarily from gas-phase studies.

-

Gas-Phase Electron Diffraction: This technique has been used to determine the molecular structure of TeCl₂ in the gaseous state, revealing a bent geometry with a Te-Cl bond length of 2.329 Å and a Cl-Te-Cl bond angle of 97.0°.[2]

-

Spectroscopic Data (Solid State): Detailed spectroscopic data for solid TeCl₂ is scarce in the literature. Researchers synthesizing this compound are encouraged to perform characterization using techniques such as:

-

Raman Spectroscopy: To identify vibrational modes characteristic of the Te-Cl bonds.

-

Infrared (IR) Spectroscopy: To complement Raman data and provide further information on molecular vibrations.

-

Solid-State ¹²⁵Te NMR Spectroscopy: To probe the local environment of the tellurium nucleus, which would be highly informative for confirming the +2 oxidation state and understanding the solid-state structure.

-

Safety Considerations

-

Tellurium compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

-

Tellurium tetrachloride is corrosive and reacts with moisture. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or under a stream of inert gas).

-

The reaction involves heating. Standard precautions for high-temperature reactions should be followed.

Conclusion

The synthesis of this compound via the comproportionation of elemental tellurium and tellurium tetrachloride offers a direct route to this valuable, albeit unstable, compound. While the existing literature provides a solid foundation for this synthetic approach, further research is needed to fully elucidate the optimal reaction conditions and to comprehensively characterize the solid-state properties of TeCl₂. This guide serves as a starting point for researchers and professionals, providing the necessary theoretical background and a framework for the practical synthesis and handling of this intriguing tellurium halide.

References

Synthesis of Tellurium dichloride from Te and TeCl₄

An In-depth Examination of the Comproportionation Reaction of Tellurium and Tellurium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tellurium dichloride (TeCl₂) through the comproportionation reaction of elemental tellurium (Te) and tellurium tetrachloride (TeCl₄). This document details the underlying chemical principles, experimental protocols, and known properties of the resulting compound, tailored for a scientific audience.

Introduction

This compound (TeCl₂) is a halogenated tellurium compound with the tellurium atom in the +2 oxidation state. It is a black solid that is reactive and unstable with respect to disproportionation.[1] Despite its somewhat limited characterization in the literature, TeCl₂ serves as a potential precursor in various organotellurium syntheses and holds interest for applications in materials science and catalysis. The most common and direct route to pure TeCl₂ is the syn-proportionation of tellurium and tellurium tetrachloride.[1][2] This method avoids the complexities and potential impurities associated with other reported syntheses, such as the reaction of tellurium with difluorodichloromethane.[1]

The Comproportionation Reaction

The synthesis of this compound from tellurium and tellurium tetrachloride is a classic example of a comproportionation reaction. In this type of reaction, two reactants containing the same element in different oxidation states react to form a product where the element is in an intermediate oxidation state.

The balanced chemical equation for this synthesis is:

Te + TeCl₄ → 2TeCl₂

In this reaction, elemental tellurium (oxidation state 0) is oxidized, while tellurium in tellurium tetrachloride (oxidation state +4) is reduced, both converging to the +2 oxidation state in this compound.

Experimental Protocol

While detailed, step-by-step protocols are not extensively documented in publicly available literature, the following procedure is based on the general descriptions of the comproportionation reaction.[1][3]

3.1. Reactants and Materials

| Material | Formula | Purity | Supplier Notes |

| Tellurium Powder | Te | High Purity (e.g., 99.99%) | Fine powder is preferred to increase reaction surface area. |

| Tellurium Tetrachloride | TeCl₄ | High Purity (e.g., 99%) | Must be handled in a dry atmosphere due to its hygroscopic nature. |

| Inert Gas | N₂ or Ar | High Purity, Dry | For maintaining an inert atmosphere. |

3.2. Equipment

-

Schlenk line or glovebox for inert atmosphere handling.

-

Quartz or borosilicate glass reaction tube.

-

Tube furnace with temperature control.

-

Standard glassware for handling and transfer of solids.

3.3. Procedure

-

Preparation of Reactants: In a dry, inert atmosphere (e.g., inside a glovebox), equimolar amounts of high-purity tellurium powder and tellurium tetrachloride are carefully weighed and combined in a quartz reaction tube.

-

Reaction Setup: The reaction tube is sealed under vacuum or an inert atmosphere.

-

Heating: The sealed tube is placed in a tube furnace and heated. The precise temperature and duration of heating are crucial for the reaction to proceed to completion and to minimize side reactions or sublimation of reactants. Based on the melting and boiling points of the involved species, a temperature in the range of 210-250°C is suggested.

-

Reaction Monitoring: The progress of the reaction can be visually monitored by the change in the appearance of the reactants to the black solid of this compound.

-

Cooling and Isolation: After the reaction is complete, the furnace is turned off, and the reaction tube is allowed to cool to room temperature. The product, this compound, is then isolated in an inert atmosphere.

3.4. Purification

Purification of the synthesized this compound can be challenging due to its thermal instability. Sublimation is a potential method, although care must be taken to avoid disproportionation back to Te and TeCl₄.

Data Presentation

4.1. Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | TeCl₂ | [1] |

| Molar Mass | 198.50 g/mol | [1] |

| Appearance | Black solid | [1] |

| Melting Point | 208 °C | [1] |

| Boiling Point | 328 °C | [1] |

| Density | 6.9 g/cm³ | [1] |

| Solubility | Reacts with water and diethyl ether; insoluble in tetrachloromethane. | [1] |

4.2. Structural and Spectroscopic Data

In the gaseous phase, TeCl₂ exists as monomeric molecules.[1]

| Parameter | Value | Reference |

| Te-Cl Bond Length | 2.329 Å | [1] |

| Cl-Te-Cl Bond Angle | 97.0° | [1] |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key aspects of the synthesis process.

Caption: Comproportionation Reaction of Te and TeCl₄.

Caption: Experimental Workflow for TeCl₂ Synthesis.

Safety Considerations

-

Tellurium and its compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Tellurium tetrachloride is corrosive and hygroscopic. It should be handled in a dry, inert atmosphere to prevent reaction with moisture, which would release hydrochloric acid.

-

The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the comproportionation of elemental tellurium and tellurium tetrachloride is a direct and effective method for obtaining this compound. While the general principles are well-established, there is a noticeable lack of detailed, quantitative experimental protocols and comprehensive characterization data in the current scientific literature. This guide provides a summary of the known information and a proposed experimental framework. Further research is warranted to optimize the reaction conditions, develop robust purification techniques, and fully characterize the properties of this compound for its potential applications.

References

The Reaction of Tellurium with Difluorodichloromethane: A Technical Review of an Uncharted Reaction

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing chemical literature reveals a notable absence of studies on the direct reaction between elemental tellurium (Te) and difluorodichloromethane (CCl₂F₂). This in-depth technical guide, aimed at researchers, scientists, and professionals in drug development, consolidates the current understanding of tellurium's reactivity with related halogenated compounds and provides a theoretical framework for predicting potential interactions with CCl₂F₂. While no specific experimental data for this reaction is available, this paper serves to bridge the knowledge gap by examining analogous, well-documented reactions and postulating potential pathways.

Introduction: The Enigmatic Reactivity of Tellurium with Halogenated Methanes

Tellurium, a metalloid in the chalcogen group, exhibits a rich and complex chemistry. Its reactions with elemental halogens are well-characterized, leading to a variety of tellurium halides. However, its reactivity with halogenated organic compounds, particularly inert chlorofluorocarbons (CFCs) like difluorodichloromethane, remains largely unexplored. CCl₂F₂, also known as Freon-12, is a highly stable molecule due to the strength of its carbon-fluorine and carbon-chlorine bonds. This inherent stability presents a significant activation barrier for reactions with elemental tellurium under standard conditions. This guide will delve into the known chemistry of tellurium with halogens to provide a basis for understanding the challenges and potential pathways for its reaction with CCl₂F₂.

Known Reactions of Tellurium with Elemental Halogens

The most relevant analogous reactions to that of tellurium with difluorodichloromethane are its reactions with elemental fluorine and chlorine. These reactions are typically vigorous and lead to the formation of tellurium(IV) or tellurium(VI) halides.

Reaction with Fluorine

Tellurium reacts with fluorine gas to form tellurium(VI) fluoride (B91410) or tellurium(IV) fluoride, depending on the reaction conditions. The reaction is highly exothermic.

Reaction with Chlorine

Tellurium reacts with chlorine gas to produce tellurium(IV) chloride. Under specific controlled conditions, other sub-halides can also be formed.

Table 1: Quantitative Data for the Reaction of Tellurium with Elemental Halogens

| Reactant | Product(s) | Reaction Conditions | Yield | Reference |

| Fluorine (F₂) | Tellurium(VI) fluoride (TeF₆) | Burning Te in F₂ gas | High | [1][2] |

| Fluorine (F₂) | Tellurium(IV) fluoride (TeF₄) | F₂ mixed with N₂ at 0°C | Not specified | [1] |

| Chlorine (Cl₂) | Tellurium(IV) chloride (TeCl₄) | Controlled reaction with Cl₂ gas | High | [1] |

| Chlorine (Cl₂) | Tellurium dichloride (TeCl₂) | Reaction in a sealed tube | Not specified | [3] |

Experimental Protocols for Analogous Reactions

While no protocols exist for the reaction with CCl₂F₂, the methodologies for reacting tellurium with elemental halogens are well-established.

Synthesis of Tellurium(VI) Fluoride (TeF₆)

Materials:

-

Elemental tellurium powder

-

Fluorine gas (F₂)

-

Reaction chamber suitable for high-temperature gas-phase reactions

Procedure:

-

Place a sample of finely powdered tellurium in the reaction chamber.

-

Evacuate the chamber and then introduce fluorine gas.

-

Heat the chamber to initiate the reaction. Tellurium will burn in the fluorine atmosphere.

-

The gaseous TeF₆ product is collected by condensation at low temperatures. Safety Note: This reaction is extremely hazardous and should only be performed by experienced chemists in a specialized, well-ventilated apparatus.

Synthesis of Tellurium(IV) Chloride (TeCl₄)

Materials:

-

Elemental tellurium powder

-

Chlorine gas (Cl₂)

-

A sealed reaction vessel

Procedure:

-

Place tellurium powder in the reaction vessel.

-

Introduce a controlled amount of chlorine gas into the vessel.

-

The reaction proceeds, often with gentle heating to initiate.

-

The solid TeCl₄ product is collected from the reaction vessel.

Theoretical Considerations for the Reaction of Tellurium with Difluorodichloromethane

In the absence of experimental data, we can speculate on potential reaction pathways based on the chemical properties of the reactants. The C-Cl bonds in CCl₂F₂ are weaker than the C-F bonds and are therefore the more likely sites for an initial reaction.

A direct insertion of tellurium into a C-Cl bond would be a plausible, albeit likely high-energy, pathway. This would result in an organotellurium compound.

Caption: Hypothetical insertion of tellurium into a C-Cl bond of CCl₂F₂.

Alternatively, a more complex reaction could occur under high-energy conditions such as photolysis or high temperatures, potentially leading to the formation of tellurium halides and various fluorinated and chlorinated carbon species.

References

An In-depth Technical Guide to the Thermal Stability of Tellurium Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tellurium dichloride (TeCl₂) is a halogenated tellurium compound with the tellurium atom in the +2 oxidation state. It is a black solid at room temperature and is known to be sensitive to air and moisture.[1] Its utility in synthetic chemistry is often hampered by its inherent instability. Understanding the thermal stability of TeCl₂ is crucial for its safe handling, storage, and application in various chemical processes. This guide aims to provide a detailed technical overview of the thermal stability of TeCl₂, drawing from available literature and established principles of inorganic chemistry and thermal analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of TeCl₂ is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | TeCl₂ | [2] |

| Molar Mass | 198.51 g/mol | [3] |

| Appearance | Black amorphous solid | [2][4] |

| Melting Point | 208 °C | [2] |

| Boiling Point | 328 °C | [2] |

| Density | 6.9 g/cm³ | [2] |

| Solubility | Reacts with water, soluble in diethyl ether, insoluble in carbon tetrachloride | [2][3] |

Thermal Decomposition of this compound

This compound is known to be thermally unstable and undergoes disproportionation upon heating. The primary decomposition pathway involves its conversion to elemental tellurium (Te) and tellurium tetrachloride (TeCl₄).[2]

3.1. Decomposition Pathway

The disproportionation reaction of TeCl₂ can be represented by the following equation:

2 TeCl₂(s) → Te(s) + TeCl₄(s)

This reaction signifies that at elevated temperatures, TeCl₂ is thermodynamically unstable with respect to its elemental form and the more highly oxidized tellurium tetrachloride.

3.2. Thermodynamic Considerations

While experimental thermodynamic data for TeCl₂ is scarce, we can estimate the thermodynamic favorability of its disproportionation using the standard enthalpies of formation (ΔHᵣ°) and standard Gibbs free energies of formation (ΔGᵣ°) of the reactants and products.

Table 2: Standard Thermodynamic Data for Species Involved in the Disproportionation of TeCl₂ (at 298.15 K)

| Compound | ΔHᵣ° (kJ/mol) | ΔGᵣ° (kJ/mol) |

| Te(s) | 0 | 0 |

| TeCl₄(s) | -322.6 | Not available |

Note: The standard enthalpy and Gibbs free energy of formation for elements in their standard state are zero.[5][6]

Due to the lack of available standard Gibbs free energy of formation for TeCl₄ and both standard enthalpy and Gibbs free energy of formation for TeCl₂, a complete thermodynamic calculation cannot be performed at this time. However, the known instability of TeCl₂ strongly suggests that the Gibbs free energy change (ΔG) for the disproportionation reaction is negative under the conditions at which decomposition occurs.

Experimental Protocols

Given the air and moisture sensitivity of this compound, all handling and experimental procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[1][7]

4.1. Synthesis of this compound

A common method for the synthesis of TeCl₂ is the comproportionation of elemental tellurium and tellurium tetrachloride.[2][8]

4.1.1. Materials and Equipment

-

Tellurium powder (99.99% purity)

-

Tellurium tetrachloride (TeCl₄, 99.9% purity)

-

Schlenk flask or sealed glass ampoule

-

Tube furnace with temperature controller

-

Glovebox or Schlenk line

-

Vacuum pump

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Inside an inert atmosphere glovebox, weigh equimolar amounts of tellurium powder and tellurium tetrachloride.

-

Transfer the mixture to a clean, dry Schlenk flask or a glass ampoule.

-

If using a Schlenk flask, attach it to a Schlenk line, evacuate, and backfill with inert gas three times.

-

If using a glass ampoule, evacuate it and seal it under vacuum.

-

Place the reaction vessel in a tube furnace.

-

Heat the mixture to a temperature slightly above the melting point of TeCl₂ (e.g., 210-220 °C) to facilitate the reaction. The exact temperature and reaction time should be optimized based on the scale of the reaction.

-

After the reaction is complete (indicated by the formation of a homogenous black solid), allow the vessel to cool to room temperature.

-

Transfer the product to a storage container inside the glovebox.

4.2. Thermal Gravimetric Analysis (TGA)

Thermogravimetric analysis can be used to determine the decomposition temperature of TeCl₂.

4.2.1. Equipment

-

Thermogravimetric analyzer (TGA)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Glovebox for sample preparation

-

Hermetically sealed TGA pans

4.2.2. Experimental Workflow

4.2.3. Detailed Procedure

-

Inside a glovebox, load a small amount of TeCl₂ (typically 5-10 mg) into a hermetically sealed TGA pan.

-

Seal the pan to prevent exposure to the atmosphere during transfer.

-

Transfer the sealed pan to the TGA instrument.

-

Purge the TGA furnace with a high-purity inert gas (nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Program the TGA to heat the sample from room temperature to a temperature above its boiling point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss in the TGA curve will indicate the beginning of decomposition.

4.3. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be used to measure the enthalpy changes associated with the melting and decomposition of TeCl₂.

4.3.1. Equipment

-

Differential scanning calorimeter (DSC)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Glovebox for sample preparation

-

Hermetically sealed DSC pans

4.3.2. Detailed Procedure

-

Inside a glovebox, load a small amount of TeCl₂ (typically 2-5 mg) into a hermetically sealed DSC pan.

-

Seal the pan and transfer it to the DSC instrument.

-

Place an empty, sealed pan as a reference.

-

Purge the DSC cell with a high-purity inert gas.

-

Program the DSC to heat the sample at a controlled rate (e.g., 10 °C/min) through its melting and expected decomposition range.

-

Record the heat flow to the sample as a function of temperature.

-

An endothermic peak will be observed at the melting point, and any subsequent exothermic or endothermic events will correspond to decomposition processes. The area under these peaks can be used to calculate the enthalpy of these transitions.

Expected Results and Interpretation

-

TGA: A TGA thermogram of TeCl₂ is expected to show a stable baseline until the onset of decomposition. A significant mass loss would then occur, corresponding to the volatilization of TeCl₄. The final residual mass should correspond to the mass of elemental tellurium formed.

-

DSC: A DSC thermogram would likely show an endothermic peak corresponding to the melting of TeCl₂ at around 208 °C.[2] This may be followed by an exothermic or endothermic event associated with the disproportionation reaction. The nature of this peak (exothermic or endothermic) would depend on the overall enthalpy change of the decomposition process.

Handling and Storage

This compound is sensitive to air and moisture and should be handled and stored exclusively under a dry, inert atmosphere.[1][7] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a thermally unstable compound that undergoes disproportionation to elemental tellurium and tellurium tetrachloride upon heating. While its basic physical properties are known, a detailed experimental investigation of its thermal decomposition using modern analytical techniques such as TGA and DSC is not well-documented in publicly available literature. This guide provides a comprehensive overview of the current knowledge and presents detailed hypothetical protocols for the synthesis and thermal analysis of TeCl₂. Further experimental work is necessary to fully characterize the thermal stability and decomposition kinetics of this compound, which will be invaluable for its future applications in research and industry.

References

- 1. Tellurium Chloride - ESPI Metals [espimetals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Four distinctively different decomposition pathways of metastable Supermesityltellurium(IV) trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 10025-71-5 [chemicalbook.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Tellurium tetrachloride - Wikipedia [en.wikipedia.org]

The Unstable Nature of Tellurium Dichloride: An In-depth Technical Guide to its Disproportionation Mechanism

For Immediate Release

PISCATAWAY, NJ – December 15, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the disproportionation mechanism of tellurium dichloride (TeCl₂). This whitepaper provides an in-depth analysis of the inherent instability of TeCl₂, its decomposition pathway, and the resulting products, elemental tellurium (Te) and tellurium tetrachloride (TeCl₄). The guide synthesizes available data on the physical and thermodynamic properties of the involved species, proposes a plausible reaction mechanism, and outlines detailed experimental protocols for further investigation.

This compound, a black, amorphous solid, is a thermally unstable compound that readily undergoes disproportionation, a redox reaction where a substance is simultaneously oxidized and reduced. This intrinsic instability has made the isolation and characterization of pure TeCl₂ challenging, limiting its widespread application. However, understanding its decomposition mechanism is crucial for controlling reactions involving tellurium in its +2 oxidation state and for the synthesis of various organotellurium compounds, some of which are being explored for their therapeutic potential.

Core Reaction: The Disproportionation of this compound

The fundamental reaction governing the instability of this compound is its disproportionation into elemental tellurium and tellurium tetrachloride. In this reaction, the tellurium atom in TeCl₂ (oxidation state +2) is reduced to elemental tellurium (oxidation state 0) and oxidized to tellurium tetrachloride (oxidation state +4).

The overall disproportionation reaction is as follows:

2TeCl₂(s) → Te(s) + TeCl₄(s)

This reaction is thermodynamically favorable, driven by the greater stability of the products compared to the reactant.

Quantitative Data Summary

A summary of the key physical and thermodynamic properties of the compounds involved in the disproportionation of this compound is presented in the table below. This data is essential for understanding the energetics and conditions of the reaction.

| Property | This compound (TeCl₂) | Elemental Tellurium (Te) | Tellurium Tetrachloride (TeCl₄) |

| Molar Mass ( g/mol ) | 198.51 | 127.60 | 269.41 |

| Appearance | Black amorphous solid[1] | Silvery-white, brittle metalloid | Pale yellow crystalline solid[1] |

| Melting Point (°C) | 208[1] | 449.5 | 224[1] |

| Boiling Point (°C) | 328[1] | 988 | 390[1] |

| Standard Enthalpy of Formation (ΔHᵦ°, kJ/mol) | -113.0 | 0 | -329.7 |

Note: Thermodynamic data can vary slightly depending on the source and experimental conditions.

Proposed Disproportionation Mechanism

Due to the limited number of direct mechanistic studies on the disproportionation of solid-state this compound, a plausible mechanism is proposed based on analogies with similar chalcogen halides, such as selenium monochloride (Se₂Cl₂), and general principles of solid-state reactions. The disproportionation is likely to proceed through the formation of transient intermediates and involves both bond breaking and bond formation within the crystal lattice or in the gas phase upon heating.

A proposed logical pathway for the disproportionation of TeCl₂ is illustrated below.

Caption: Proposed logical pathway for the disproportionation of TeCl₂.

In the solid state, the reaction may be initiated at defect sites in the crystal lattice, where the tellurium atoms have higher mobility. The mechanism likely involves the close approach of two TeCl₂ molecules, forming a transient intermediate complex. Within this complex, chlorine atoms can migrate, leading to the simultaneous oxidation of one tellurium atom to Te(IV) and reduction of the other to Te(0). The resulting elemental tellurium and tellurium tetrachloride then segregate into their respective stable crystalline phases.

In the gas phase, where TeCl₂ exists as monomeric molecules, the disproportionation could occur through bimolecular collisions.

Experimental Protocols

Detailed experimental investigation is required to fully elucidate the mechanism of TeCl₂ disproportionation. The following protocols provide a framework for the synthesis of the precursor and the subsequent study of its decomposition.

Protocol 1: Synthesis of this compound

This compound can be synthesized via the comproportionation of elemental tellurium and tellurium tetrachloride.

Materials:

-

Elemental tellurium powder (99.99%)

-

Tellurium tetrachloride (TeCl₄, 99%)

-

Quartz ampoule

-

Schlenk line and vacuum pump

-

Tube furnace

Procedure:

-

In an inert atmosphere glovebox, weigh stoichiometric amounts of elemental tellurium and tellurium tetrachloride and place them in a quartz ampoule.

-

Evacuate the ampoule using a Schlenk line and seal it under vacuum.

-

Place the sealed ampoule in a tube furnace and heat it to 250-300 °C for 24-48 hours.

-

After the reaction is complete, cool the ampoule slowly to room temperature.

-

The product, this compound, will be a black solid. Due to its instability, it should be handled under an inert atmosphere and stored at low temperatures.

Protocol 2: Investigation of Solid-State Disproportionation

The kinetics of the solid-state disproportionation can be studied using thermal analysis techniques.

Instrumentation:

-

Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)

-

X-ray Diffractometer (XRD)

-

Scanning Electron Microscope (SEM)

Procedure:

-

Place a small, accurately weighed sample of freshly synthesized TeCl₂ in an inert crucible (e.g., alumina) within the DSC or TGA instrument.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5, 10, 15 °C/min).

-

Record the heat flow (DSC) or mass change (TGA) as a function of temperature. The disproportionation will be observed as an exothermic event in the DSC curve and will not show a mass loss in the TGA curve as it is a rearrangement reaction.

-

To identify the products, stop the experiment at various stages of the disproportionation (e.g., before, during, and after the exothermic peak) and rapidly cool the sample.

-

Analyze the composition of the partially and fully disproportionated samples using XRD to identify the crystalline phases of Te and TeCl₄.

-

Use SEM to observe the morphology of the starting material and the products.

Protocol 3: Characterization of Disproportionation Products

The final products of the disproportionation, elemental tellurium and tellurium tetrachloride, can be characterized using various analytical techniques.

Instrumentation:

-

X-ray Diffractometer (XRD)

-

Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

-

Raman Spectrometer

Procedure:

-

XRD: Obtain the X-ray diffraction pattern of the final product mixture. Compare the diffraction peaks with standard reference patterns for elemental tellurium and tellurium tetrachloride to confirm their presence.[2][3]

-

SEM-EDX: Image the morphology of the product mixture using SEM. Elemental tellurium often forms characteristic needle-like or hexagonal crystals, while TeCl₄ will have a different morphology. Use EDX to perform elemental mapping and confirm the spatial distribution of tellurium and chlorine, which will differ between the elemental tellurium and tellurium tetrachloride phases.[2][4]

-

Raman Spectroscopy: Acquire Raman spectra of the product mixture. Elemental tellurium has characteristic Raman peaks. Tellurium tetrachloride also has a distinct Raman signature. These spectra can be used to confirm the identity of the products and potentially to study the reaction in-situ.[5][6]

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis, disproportionation study, and characterization of this compound.

Caption: Experimental workflow for studying TeCl₂ disproportionation.

Conclusion and Future Directions

The disproportionation of this compound is a fundamental process in tellurium chemistry. While the overall reaction is well-established, the detailed mechanism remains an area for active research. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate the kinetics and intermediates of this reaction. A deeper understanding of the disproportionation mechanism will enable better control over the synthesis of tellurium-containing compounds and may open new avenues for their application in materials science and drug development. Future work should focus on in-situ monitoring of the disproportionation reaction using techniques like high-temperature XRD or Raman spectroscopy to directly observe the structural changes and identify any transient species. Theoretical modeling using density functional theory (DFT) could also provide valuable insights into the reaction pathway and the structure of the transition state.

References

- 1. Tellurium tetrachloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Raman spectroscopic study of the tellurite mineral: rodalquilarite H3Fe2(3+)(Te4+O3)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges: A Technical Guide to the Solubility of Tellurium Dichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tellurium dichloride (TeCl₂), a compound of interest in synthetic chemistry and materials science, presents significant challenges in its application due to a lack of comprehensive data on its solubility in organic solvents. This technical guide addresses this knowledge gap by providing an in-depth analysis of the available information on the solubility of TeCl₂, the inherent difficulties in its measurement, and practical guidance for its handling and experimental evaluation. Due to the compound's instability, quantitative solubility data is scarce. This guide, therefore, also provides qualitative solubility information, contextual data from the more stable analogue, tellurium tetrachloride (TeCl₄), and a generalized experimental protocol for handling such unstable compounds.

The Challenge of Instability: Why is this compound Solubility Data Limited?

A primary hurdle in determining the solubility of this compound is its chemical instability. The compound readily undergoes disproportionation, a reaction where it converts into elemental tellurium (Te) and the more thermodynamically stable tellurium tetrachloride (TeCl₄).

Disproportionation Reaction: 2TeCl₂(s) ⇌ Te(s) + TeCl₄(in solution)

This inherent reactivity makes it difficult to obtain a stable solution of TeCl₂ for a sufficient duration to perform accurate solubility measurements. The presence of multiple species in solution complicates the interpretation of experimental results.

Qualitative Solubility Profile of this compound

-

Reaction with Common Solvents: this compound is known to react with water and diethyl ether.[1] This reactivity suggests that these solvents are not suitable for preparing stable solutions of TeCl₂.

-

Insolubility in Non-Polar Solvents: It is reported to be insoluble in carbon tetrachloride.[1] This indicates a general poor solubility in non-polar, non-coordinating organic solvents.

A Point of Reference: Solubility of Tellurium Tetrachloride

In contrast to its dichloride counterpart, tellurium tetrachloride (TeCl₄) is a more stable compound, and its solubility in various organic solvents has been documented. While the solubility behavior is not directly transferable, this data can serve as a useful starting point for solvent selection in studies involving tellurium halides.

| Solvent | Solubility of Tellurium Tetrachloride (TeCl₄) |

| Benzene | Soluble[2] |

| Chloroform | Soluble[2] |

| Ethanol | Soluble[3][4] |

| Toluene | Soluble[2][3] |

| Carbon Disulfide | Insoluble[2] |

Experimental Protocol: A Framework for Determining the Solubility of Unstable Compounds

A definitive experimental protocol for measuring the solubility of this compound is not established due to its instability. The following is a generalized methodology adapted for handling air-sensitive and unstable compounds, which can be tailored for this specific purpose.

Objective: To estimate the apparent solubility of this compound in a selected anhydrous organic solvent under an inert atmosphere.

Core Principles:

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent reaction with air and moisture.[5]

-

Anhydrous Conditions: All glassware and solvents must be scrupulously dried.

-

Controlled Temperature: Temperature must be precisely controlled throughout the experiment.

-

Rapid Measurement: The experimental timeline should be minimized to reduce the extent of disproportionation.

Methodology:

-

Preparation: In an inert atmosphere, add an excess of freshly prepared or purified this compound to a known volume of anhydrous, deoxygenated solvent in a sealed, tared vessel.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined, short period. It is advisable to conduct preliminary kinetic experiments to determine the time to reach a pseudo-equilibrium before significant decomposition occurs.

-

Phase Separation: Rapidly separate the solid phase from the supernatant. This can be achieved by centrifugation followed by careful decantation or by filtration through an inert filter medium (e.g., a sintered glass filter stick) within the inert atmosphere.

-

Quantification: Accurately measure the mass or volume of the clear supernatant. The concentration of tellurium in the solution can be determined using a highly sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculation: Express the solubility as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/g).

Safety Precautions: Tellurium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified fume hood or glovebox.[6]

Visualizing the Process: Workflow and Logic Diagrams

To aid researchers, the following diagrams outline the logical steps and workflow for investigating the solubility of a reactive compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tellurium tetrachloride [chemister.ru]

- 3. Tellurium tetrachloride CAS#: 10026-07-0 [m.chemicalbook.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. Tellurium Chloride - ESPI Metals [espimetals.com]

- 6. Tellurium | Te | CID 6327182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Gas-Phase Structure of Monomeric TeCl₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of monomeric tellurium dichloride (TeCl₂), a molecule of interest in various chemical research domains. The document summarizes key structural parameters determined experimentally and outlines the methodology employed for this characterization.

Molecular Structure of Monomeric TeCl₂

Monomeric TeCl₂ exists as a discrete molecule in the gas phase.[1][2] Its structure has been determined using gas electron diffraction, a powerful technique for elucidating the geometry of molecules in the gaseous state. The key structural parameters are the tellurium-chlorine (Te-Cl) bond length and the chlorine-tellurium-chlorine (Cl-Te-Cl) bond angle.

These parameters define the overall V-shape or bent molecular geometry of TeCl₂, which is consistent with the valence shell electron pair repulsion (VSEPR) theory for a central atom with two bonding pairs and two lone pairs of electrons.

Quantitative Structural Data

The experimentally determined structural parameters for gas-phase monomeric TeCl₂ are summarized in the table below. This data is crucial for computational modeling and for understanding the chemical behavior of this compound.

| Parameter | Value | Uncertainty | Method | Reference |

| Te-Cl Bond Length (r) | 2.329 Å | ± 0.003 Å | Gas Electron Diffraction | [1][2] |

| Cl-Te-Cl Bond Angle (∠) | 97.0° | ± 0.6° | Gas Electron Diffraction | [1][2] |

Experimental Protocol: Gas Electron Diffraction (GED)

The determination of the molecular structure of TeCl₂ in the gas phase was achieved through Gas Electron Diffraction (GED). This technique relies on the scattering of a high-energy beam of electrons by the gas-phase molecules. The resulting diffraction pattern provides information about the internuclear distances within the molecule.

Methodology:

-

Sample Preparation and Vaporization: A sample of TeCl₂ is heated in a reservoir to a temperature sufficient to produce a vapor. For the determination of TeCl₂'s structure, the sample was heated to 210°C.[1] The vapor is then allowed to effuse through a nozzle into a high-vacuum chamber, forming a molecular beam.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons is directed to intersect the molecular beam at a right angle. The electrons in the beam are scattered by the electrostatic potential of the atoms in the TeCl₂ molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern consisting of concentric rings. This pattern is captured on a photographic plate or a suitable detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis and Structure Refinement:

-

The recorded diffraction pattern is digitized, and the radial distribution of scattered electron intensity is obtained.

-

A theoretical scattering intensity curve is calculated for a model of the TeCl₂ molecule with initial estimates for the bond lengths and bond angles.

-

The theoretical curve is then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data. This refinement process yields the precise values for the Te-Cl bond length and the Cl-Te-Cl bond angle, along with their uncertainties.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Gas Electron Diffraction experiment used to determine the structure of monomeric TeCl₂.

References

Unveiling Tellurium Dichloride: A Technical Guide to Its Early Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies surrounding the discovery and initial characterization of Tellurium Dichloride (TeCl₂). It aims to provide a comprehensive resource by summarizing key quantitative data, detailing early experimental protocols, and visualizing the fundamental reaction pathways. While TeCl₂ is a simple inorganic compound, its early investigation laid the groundwork for understanding the broader chemistry of tellurium halides.

Core Properties and Early Data

This compound is a black, volatile solid that melts into a black liquid at 208 °C and boils at 328 °C, forming a purple vapor.[1][2] It is an unstable compound that readily disproportionates and reacts with water.[1] Early researchers noted its insolubility in tetrachloromethane.[1] The gaseous form of TeCl₂ exists as monomeric molecules.[1] Electron diffraction studies in the gas phase revealed a bent molecular geometry with a Cl-Te-Cl bond angle of 97.0° and a Te-Cl bond length of 2.329 Å.[1]

For clarity and comparative analysis, the fundamental properties of this compound as determined in early studies are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Formula | TeCl₂ | [1] |

| Appearance | Black solid | [1][2] |

| Melting Point | 208 °C | [1][2] |

| Boiling Point | 328 °C | [1][2] |

| Vapor Phase | Purple gas | [1] |

| Solubility | Reacts with water, insoluble in CCl₄ | [1] |

| Molecular Geometry | Bent (in gas phase) | [1] |

| Bond Angle (Cl-Te-Cl) | 97.0° | [1] |

| Bond Length (Te-Cl) | 2.329 Å | [1] |

Foundational Experimental Protocols

The initial synthesis and isolation of pure this compound presented a significant challenge to early chemists due to its instability. Two primary methods were established in the foundational period of its study.

Comproportionation of Tellurium and Tellurium Tetrachloride

This method involves the reaction of elemental tellurium with tellurium tetrachloride (TeCl₄). The underlying principle is the comproportionation of tellurium in its 0 and +4 oxidation states to the +2 state of TeCl₂.

Experimental Workflow:

Detailed Methodology:

A mixture of powdered elemental tellurium and tellurium tetrachloride was placed in a sealed glass tube. The tube was then heated, initiating the reaction. The resulting this compound, being volatile, was separated from the less volatile reactants and byproducts by sublimation or distillation to a cooler part of the apparatus. The precise stoichiometry and reaction temperatures were critical to maximizing the yield and minimizing disproportionation.

Reaction of Tellurium with Dichlorodifluoromethane (B179400)

Another early method for the preparation of this compound involved the reaction of elemental tellurium with dichlorodifluoromethane (CCl₂F₂), a compound that was readily available as a refrigerant.

Experimental Workflow:

Detailed Methodology:

Vaporized elemental tellurium was passed through a heated reaction tube along with a stream of dichlorodifluoromethane gas. At elevated temperatures, the C-Cl bonds in CCl₂F₂ would break, allowing the chlorine atoms to react with the tellurium vapor to form TeCl₂. The this compound product would then be collected as a solid deposit in a cooler section of the apparatus. This method, while effective, required careful control of the reaction temperature and gas flow rates.

Reaction Pathways

The primary reaction pathways established in the early studies of this compound are its formation and its inherent instability leading to disproportionation.

Formation of this compound

The two principal methods of synthesis can be represented by the following chemical equations:

-

Comproportionation: Te + TeCl₄ → 2TeCl₂

-

Reaction with Dichlorodifluoromethane: Te + CCl₂F₂ → TeCl₂ + CF₂ (presumed)

Disproportionation of this compound

A key chemical property of this compound identified in early studies is its tendency to disproportionate, especially upon heating, into elemental tellurium and tellurium tetrachloride. This instability made the isolation and purification of TeCl₂ a significant challenge.

Reaction Equation:

2TeCl₂ ⇌ Te + TeCl₄

References

Methodological & Application

Application Notes and Protocols: In Situ Generation of Tellurium Dichloride for Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium dichloride (TeCl₂) is a highly reactive tellurium(II) species that serves as a valuable reagent in organic synthesis. Its transient nature, however, makes its isolation and storage challenging. Consequently, the in situ generation of TeCl₂ has emerged as a practical and efficient strategy for its utilization in a variety of organic transformations. This approach avoids the need to handle the unstable reagent directly, allowing for safer and more convenient experimental setups.

One of the most common methods for the in situ generation of TeCl₂ is the comproportionation of tellurium tetrachloride (TeCl₄) with elemental tellurium powder. This equilibrium-driven reaction, typically facilitated by heating, produces the reactive TeCl₂ species directly in the reaction vessel, which can then be trapped by a suitable organic substrate. This methodology has found significant application in the synthesis of organotellurium compounds, particularly through additions to unsaturated carbon-carbon bonds.

This document provides detailed application notes and experimental protocols for the in situ generation of this compound and its subsequent reaction with alkynes, a cornerstone transformation in organotellurium chemistry.

Key Applications in Organic Synthesis

The primary application of in situ generated this compound is its addition to carbon-carbon triple bonds. This reaction provides a direct route to vinyltellurium compounds, which are versatile intermediates in organic synthesis. The stereochemical outcome of this addition is a key feature, with a syn-addition pathway being predominant in many cases.

Data Presentation: Reaction of In Situ Generated TeCl₂ with Alkynes

The following table summarizes the quantitative data for the reaction of in situ generated this compound with various alkynes. The TeCl₂ is generated from tellurium tetrachloride and elemental tellurium.

| Entry | Alkyne Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Diphenylacetylene (B1204595) | (Z)-1,2-Dichloro-1,2-diphenylethene | 4 | 92 |

| 2 | Phenylacetylene | (Z)-1-Chloro-2-phenyl-1-tellurium dichloride ethylene | 5 | 85 |

| 3 | 1-Octyne | (Z)-1-Chloro-1-octenylthis compound | 6 | 78 |

| 4 | Propargyl alcohol | 3-Chloro-2-(trichlorotelluro)prop-2-en-1-ol | 3 | 88 |

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Reaction with Diphenylacetylene

This protocol details the synthesis of (Z)-1,2-dichloro-1,2-diphenylethene via the syn-addition of in situ generated TeCl₂ to diphenylacetylene.

Materials:

-

Tellurium tetrachloride (TeCl₄)

-

Tellurium powder (Te)

-

Diphenylacetylene

-

Anhydrous benzene (B151609)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

-

Heating mantle and magnetic stirrer

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add tellurium tetrachloride (2.69 g, 10 mmol) and elemental tellurium powder (1.28 g, 10 mmol).

-

Add anhydrous benzene (50 mL) to the flask.

-

Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The comproportionation of TeCl₄ and Te will lead to the in situ formation of TeCl₂.

-

After 1 hour of reflux, add diphenylacetylene (1.78 g, 10 mmol) to the reaction mixture.

-

Continue to reflux the mixture for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford (Z)-1,2-dichloro-1,2-diphenylethene.

Visualizations

Diagram 1: Workflow for the In Situ Generation and Reaction of TeCl₂

Caption: Experimental workflow for the synthesis of vinyltellurium compounds.

Diagram 2: Proposed Mechanism for the Syn-Addition of In Situ Generated TeCl₂ to an Alkyne

Application Notes and Protocols: Synthesis of Tellurium(II) Chloride via Comproportionation

Introduction

This document provides a detailed experimental protocol for the synthesis of tellurium(II) chloride (TeCl₂) through the comproportionation reaction of elemental tellurium (Te) and tellurium(IV) tetrachloride (TeCl₄). This method offers a direct route to lower-valent tellurium halides, which are valuable precursors in various fields of chemical synthesis and materials science. The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound. Tellurium subchlorides are of interest for their potential applications in the synthesis of organotellurium compounds, as catalysts, and in the production of tellurium-based nanomaterials.[1][2][3][4][5]

Reaction Principle

The synthesis is based on a comproportionation reaction, where two reactants containing the same element in different oxidation states react to form a product with an intermediate oxidation state. In this case, elemental tellurium (oxidation state 0) reacts with tellurium tetrachloride (oxidation state +4) to yield tellurium dichloride (oxidation state +2). The balanced chemical equation for this reaction is:

Te + TeCl₄ → 2TeCl₂

This reaction is typically carried out by heating the reactants together in a sealed, inert atmosphere to prevent oxidation and hydrolysis of the moisture-sensitive tellurium chlorides.[6][7]

Experimental Protocol

Safety Precautions: Tellurium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Tellurium tetrachloride is corrosive and reacts with moisture; therefore, it should be handled under anhydrous conditions.[2][8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Tellurium powder (Te) | 99.9% or higher | Sigma-Aldrich, Alfa Aesar, etc. | Finely powdered for better reactivity. |

| Tellurium tetrachloride (TeCl₄) | 99% or higher | Sigma-Aldrich, Alfa Aesar, etc. | Highly hygroscopic, store and handle in a glovebox or under inert gas.[2] |

| Heavy-walled quartz ampoule | - | - | Must be able to withstand heating and vacuum. |

| Schlenk line or glovebox | - | - | For maintaining an inert atmosphere. |

| Tube furnace | - | - | Capable of reaching at least 350 °C with temperature control. |

Procedure:

-

Preparation of the Reaction Ampoule:

-

Thoroughly clean and dry a heavy-walled quartz ampoule.

-

In an inert atmosphere (e.g., inside a glovebox filled with argon or nitrogen), weigh and add equimolar amounts of tellurium powder and tellurium tetrachloride to the ampoule. For example, use 1.276 g (10 mmol) of tellurium and 2.696 g (10 mmol) of tellurium tetrachloride.

-

-

Sealing the Ampoule:

-

Connect the ampoule to a high-vacuum line.

-

Evacuate the ampoule to a pressure of approximately 10⁻³ torr.

-

While under vacuum, gently heat the ampoule with a torch to remove any adsorbed moisture.

-

Seal the ampoule using a high-temperature torch.

-

-

Comproportionation Reaction:

-

Place the sealed ampoule in a horizontal tube furnace.

-

Heat the furnace to the melting point of tellurium tetrachloride (224 °C) and hold for a short period to ensure homogenization of the reactants in the liquid phase.[6]

-

Slowly increase the temperature to approximately 300-330 °C. The boiling point of the resulting this compound is 328 °C.[7]

-

Maintain this temperature for several hours (e.g., 12-24 hours) to allow the comproportionation reaction to proceed to completion.

-

-

Product Isolation and Purification:

-

After the reaction is complete, turn off the furnace and allow the ampoule to cool slowly to room temperature. A black solid product, this compound, should be formed.[7]

-

The product can be purified by sublimation. Create a temperature gradient in the tube furnace, with the end of the ampoule containing the crude product heated to just below the boiling point of TeCl₂ (e.g., 300-320 °C) and the other end kept cooler. The purified TeCl₂ will sublime and deposit in the cooler zone as a black solid.

-

Once cooled, transfer the ampoule to an inert atmosphere glovebox.

-

Carefully break open the ampoule and collect the purified this compound.

-

-

Storage:

-

Store the this compound in a tightly sealed container under an inert atmosphere to protect it from moisture and air, as it is unstable and can disproportionate.[7]

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Tellurium (Te) Molar Mass | 127.60 g/mol | - |

| Tellurium Tetrachloride (TeCl₄) Molar Mass | 269.41 g/mol | [6] |

| Stoichiometric Ratio (Te:TeCl₄) | 1:1 | - |

| Reaction Conditions | ||

| Reaction Temperature | 300-330 °C | Implied by boiling point |

| Reaction Time | 12-24 hours | Estimated |

| Atmosphere | Vacuum (10⁻³ torr) | - |

| **Product: Tellurium(II) Chloride (TeCl₂) ** | ||

| Appearance | Black solid | [7] |

| Molar Mass | 198.51 g/mol | [7] |

| Melting Point | 208 °C | [7] |

| Boiling Point | 328 °C | [7] |

| Expected Yield | >90% (with purification) | Estimated |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of TeCl₂.

Applications and Further Research

Tellurium(II) chloride and other tellurium subhalides are versatile reagents in synthetic chemistry. They can be used in:

-

Organotellurium Chemistry: As precursors for a wide range of organotellurium compounds, which have applications in organic synthesis as reagents for various transformations.[6][9]

-

Materials Science: In the synthesis of tellurium-containing nanomaterials and thin films. Tellurium-based materials are utilized in thermoelectric devices and phase-change memory.[1][4]

-

Catalysis: Tellurium compounds have been explored as catalysts in various organic reactions.

-

Chemical Vapor Transport: Tellurium chlorides can be used as transport agents in the chemical vapor transport (CVT) method for the growth of single crystals of various materials.[10][11][12][13]

This protocol provides a foundational method for the synthesis of TeCl₂. Further optimization of reaction time and temperature may lead to improved yields and purity. The reactivity of the synthesized TeCl₂ can be explored for the development of novel tellurium-containing compounds and materials with interesting properties for various applications, including those in the pharmaceutical and drug development sectors where tellurium compounds have shown potential as enzyme inhibitors and antimicrobial agents.[3]

References

- 1. azom.com [azom.com]

- 2. CAS 10026-07-0: Tellurium tetrachloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Morphology-controlled synthesis, growth mechanism, and applications of tellurium nanostructures - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tellurium tetrachloride - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. [1401.5621] Improved chemical vapor transport growth of transition metal dichalcogenides [arxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes: Synthesis and Utility of Tellurophenes from Tellurium Dichloride Precursors

Introduction